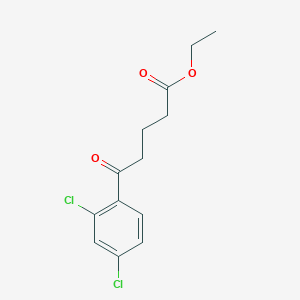

Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNMRSCENRBGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645746 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-97-4 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 2,4 Dichlorophenyl 5 Oxovalerate and Its Analogs

Classical and Contemporary Approaches to β- and γ-Keto Esters

The foundational strategies for the synthesis of oxo-esters have been well-established for decades and continue to be refined. These methods include electrophilic aromatic substitution to form the ketone, esterification of a carboxylic acid precursor, and various condensation reactions to build the carbon skeleton.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

A cornerstone in the synthesis of aryl ketones is the Friedel-Crafts acylation. This powerful reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. The reaction, first reported by Charles Friedel and James Mason Crafts in 1877, remains a vital transformation in both industrial and laboratory settings for preparing chemical feedstocks and synthetic intermediates.

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product, the aryl ketone. While traditionally employing stoichiometric amounts of Lewis acids, newer methods have explored the use of catalytic amounts of more environmentally benign or recyclable acids.

| Acylating Agent | Catalyst | Aromatic Substrate | Product |

| Acyl Chloride | AlCl₃, FeCl₃ | Benzene (B151609) | Aryl Ketone |

| Acid Anhydride | Lewis or Brønsted Acids | Substituted Benzene | Aryl Ketone |

| Carboxylic Acid | Superacids | Arenes | Aryl Ketone |

This table summarizes common reagents used in Friedel-Crafts acylation for the synthesis of aryl ketones.

Esterification and Transesterification Techniques in Valerate (B167501) Synthesis

The ester functional group in valerate derivatives is commonly introduced through esterification or transesterification. The most direct route to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate involves the esterification of the corresponding carboxylic acid, 5-(2,4-dichlorophenyl)-5-oxovaleric acid, with ethanol (B145695). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), and driven to completion by removing the water formed during the reaction, often by refluxing.

Recent advancements in esterification focus on greener and more efficient methods. These include the use of solid acid catalysts, enzymatic catalysis with lipases, and ultrasound-assisted methodologies. For instance, biosilicified lipases have been shown to effectively catalyze the esterification of valeric acid with ethanol, achieving high conversion rates under mild, environmentally friendly conditions.

| Method | Catalyst | Substrates | Key Features |

| Fischer Esterification | H₂SO₄, p-TsOH | Carboxylic Acid, Alcohol | Reversible, requires removal of water |

| Enzymatic Esterification | Lipase (B570770) | Carboxylic Acid, Alcohol | Mild conditions, high selectivity |

| Ultrasound-Assisted | Biosilicified Lipase | Valeric acid, Ethanol | Enhanced reaction rates, sustainable |

This table outlines various esterification techniques applicable to the synthesis of valerates.

Condensation Reactions in the Formation of Oxo-Esters

Condensation reactions are fundamental to the construction of the carbon backbone of oxo-esters. The Claisen condensation, in particular, is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. This reaction proceeds via the formation of an enolate intermediate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

While the classical Claisen condensation produces β-keto esters, variations of this reaction can be adapted to synthesize γ-keto esters. Crossed Claisen condensations, involving two different esters, are synthetically useful, especially when one of the esters lacks α-hydrogens, to prevent self-condensation and lead to a single major product. The Dieckmann condensation is an intramolecular version of the Claisen condensation that is used to form cyclic β-keto esters from diesters.

Advanced Synthetic Strategies for Substituted Phenyl-Oxovalerates

Modern organic synthesis has seen the development of powerful new methods for the formation of carbon-carbon bonds, many of which rely on transition metal catalysis. These advanced strategies offer milder reaction conditions, greater functional group tolerance, and often higher selectivity compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Ketone Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ketones. These methods provide alternatives to the often harsh conditions of Friedel-Crafts acylation and allow for the coupling of a wider range of substrates. Various transition metals, including palladium, nickel, and copper, have been employed in these transformations.

These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. For the synthesis of aryl-alkyl ketones, this could involve the reaction of an arylboronic acid with an acyl chloride (Suzuki-Miyaura coupling) or the coupling of an organozinc reagent with an acyl chloride (Negishi coupling). These methods are highly valued for their chemoselectivity and tolerance of diverse functional groups.

Palladium-catalyzed carbonylation reactions represent a highly efficient and versatile strategy for the synthesis of carbonyl compounds, including ketones and esters. These reactions involve the insertion of carbon monoxide (CO) into an organopalladium intermediate. For the synthesis of aryl-alkyl ketones, a three-component coupling of an aryl halide, carbon monoxide, and an organometallic reagent can be employed.

A significant advancement in this area is the carbonylative coupling of aryl halides with monoester potassium malonates to produce β-keto esters. The general mechanism for palladium-catalyzed carbonylation reactions typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination and migratory insertion of carbon monoxide to form an acylpalladium(II) intermediate. Subsequent reaction with a nucleophile, such as an enolate or an organometallic reagent, followed by reductive elimination, yields the ketone product and regenerates the Pd(0) catalyst. These methods offer a direct route to complex carbonyl compounds from readily available starting materials.

| Reaction Type | Catalyst | Substrates | Product |

| Carbonylative Suzuki Coupling | Palladium complex | Aryl halide, CO, Arylboronic acid | Diaryl ketone |

| Carbonylative Heck Reaction | Palladium complex | Aryl iodide, CO, Alkene | β-Aroylated aldehyde derivative |

| Carbonylative Coupling | Palladium complex | Aryl halide, CO, Potassium malonate monoester | β-Keto ester |

This table provides an overview of selected palladium-catalyzed carbonylation reactions for the synthesis of ketones and their derivatives.

Chemo- and Regioselective Functionalization of Precursors

The synthesis of this compound and its analogs often relies on the precise control of chemo- and regioselectivity during the functionalization of precursor molecules. A primary route to this class of compounds is through Friedel-Crafts acylation, where an aromatic substrate is acylated with a dicarboxylic acid derivative. In the context of the target molecule, 1,3-dichlorobenzene (B1664543) is acylated with a derivative of glutaric acid.

The inherent directing effects of the two chlorine atoms on the benzene ring play a crucial role in the regioselectivity of the Friedel-Crafts acylation. Both chlorine atoms are ortho-, para-directing deactivators. This electronic guidance preferentially directs the incoming acyl group to the position C4 (para to the first chlorine and ortho to the second) and C2 (ortho to both chlorine atoms, though sterically hindered), leading to the desired 2,4-dichloro-substituted pattern. The careful choice of Lewis acid catalyst and reaction conditions is paramount to maximize the yield of the desired isomer and minimize the formation of other regioisomers.

Furthermore, chemo- and regioselective functionalization can be achieved in the synthesis of the acylating agent itself, such as a mono-activated glutaric acid derivative. By selectively activating one of the two carboxylic acid groups of glutaric acid, for instance, by converting it to an acid chloride or a mixed anhydride, one can ensure that only this end reacts in the subsequent Friedel-Crafts acylation, preventing unwanted side reactions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Outcome |

| 1,3-Dichlorobenzene | Glutaric anhydride | AlCl₃ | Regioselective acylation at the 4-position |

| 1,3-Dichlorobenzene | Glutaryl chloride | FeCl₃ | Formation of 5-(2,4-dichlorophenyl)-5-oxovaleric acid |

| 5-(2,4-dichlorophenyl)-5-oxovaleric acid | Ethanol | H₂SO₄ (catalytic) | Esterification to the final product |

Green Chemistry Approaches in Oxovalerate Synthesis, Including Metal-Free Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxovalerates to reduce the environmental impact of chemical processes. Traditional Friedel-Crafts acylations often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride, which generate significant amounts of hazardous waste.

Green chemistry approaches in this context focus on several key areas:

Catalyst Replacement: The use of solid acid catalysts, such as zeolites and clays, offers a recyclable and less corrosive alternative to traditional Lewis acids. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

Solvent Substitution: The replacement of volatile organic compounds (VOCs) with greener solvents is another important aspect. Ionic liquids and deep eutectic solvents (DES) have emerged as promising alternatives for Friedel-Crafts reactions, in some cases acting as both the solvent and the catalyst. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of Friedel-Crafts acylations, often leading to higher yields in shorter reaction times and with reduced energy consumption. researchgate.netmasterorganicchemistry.comresearchgate.netresearchgate.net

Metal-Free Methods: While challenging for direct acylation of deactivated rings like dichlorobenzene, metal-free approaches are being explored for related transformations. For instance, organocatalysis can be employed in subsequent steps of the synthesis. Metal-free methods for the arylation of keto-esters using hypervalent iodine reagents have also been reported, offering a potential alternative pathway to related structures. nih.gov

| Green Approach | Example | Advantage |

| Heterogeneous Catalysis | Zeolite H-BEA | Recyclable, reduced waste |

| Alternative Solvents | Deep Eutectic Solvents (e.g., Choline chloride:Urea) | Low volatility, potential for reuse |

| Energy Efficiency | Microwave-assisted reaction | Faster reaction times, lower energy consumption |

| Metal-Free Catalysis | Organocatalysis (in subsequent steps) | Avoids heavy metal contamination |

Stereochemical Control and Asymmetric Synthesis

While this compound itself is achiral, the introduction of substituents on the valerate chain can create one or more stereocenters. The control of stereochemistry in the synthesis of related oxo-ester systems is a critical aspect of modern organic chemistry, particularly for the synthesis of biologically active molecules.

Chiral Auxiliaries and Catalysts in Related Oxo-Ester Systems

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral alcohol could be used to form an ester with a precursor to the oxovalerate, and the steric bulk of the auxiliary would then direct the approach of a reagent to one face of the molecule over the other. After the desired stereocenter is created, the auxiliary can be removed.

Alternatively, chiral catalysts can be employed to achieve enantioselective transformations. rsc.org These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, in the synthesis of a chiral γ-keto ester, an asymmetric Michael addition to an α,β-unsaturated ester could be catalyzed by a chiral organocatalyst.

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of oxovalerate synthesis, if a molecule already contains a stereocenter, a subsequent reaction can be influenced by this existing stereocenter to favor the formation of one diastereomer. For example, the reduction of the ketone in a chiral oxovalerate can be diastereoselective, leading to the preferential formation of one diastereomeric alcohol.

Enantioselective synthesis, on the other hand, focuses on the selective formation of one enantiomer of a chiral molecule from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents. For instance, the asymmetric hydrogenation of an unsaturated precursor to a chiral oxovalerate using a chiral rhodium or ruthenium catalyst can provide the product with high enantiomeric excess.

Derivatization and Structural Modifications of this compound

The ester moiety of this compound is a key functional group that can be readily modified to generate a variety of derivatives with potentially different chemical and biological properties.

Modifications of the Ester Moiety

Several common transformations can be applied to the ethyl ester group:

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.compsu.eduosti.govresearchgate.net This allows for the synthesis of a library of different esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(2,4-dichlorophenyl)-5-oxovaleric acid, under acidic or basic conditions. beilstein-journals.orgijcce.ac.ir This carboxylic acid is a valuable intermediate for further synthetic transformations.

Amidation: The ester can be converted to an amide by reaction with an amine. nih.gov This reaction is often facilitated by heating or by the use of a catalyst. The resulting amides can have significantly different properties compared to the parent ester.

| Reaction | Reagents | Product |

| Transesterification | Methanol, H⁺ or MeO⁻ | Mthis compound |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | 5-(2,4-dichlorophenyl)-5-oxovaleric acid |

| Amidation | Benzylamine, heat | N-benzyl-5-(2,4-dichlorophenyl)-5-oxovaleramide |

Transformations of the Keto Group

The ketone functionality within this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups, most notably alcohols. The reduction of this keto group is a key transformation, yielding the corresponding hydroxy ester. Various synthetic methods are available for the reduction of aromatic ketones and related ketoesters, often employing catalytic hydrogenation or hydride-based reagents.

Catalytic transfer hydrogenation represents an effective method for such reductions. For instance, the asymmetric transfer hydrogenation (ATH) of β-keto esters can be achieved in water using formic acid and sodium formate (B1220265) as the hydrogen source, catalyzed by iridium(III) complexes. organic-chemistry.org This approach is noted for its high yields and selectivity under mild, pH-independent conditions. organic-chemistry.org Another prominent method is catalytic hydrogenation using gaseous hydrogen in the presence of a heterogeneous catalyst. Palladium-based catalysts, such as Pd(0)EnCat™ 30NP, have been shown to selectively reduce aromatic ketones to their corresponding benzylic alcohols at room temperature and atmospheric pressure, avoiding side reactions like aromatic ring hydrogenation. beilstein-journals.org

Traditional chemical reduction methods using metallic hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄), are also widely used for converting ketones to alcohols. beilstein-journals.org These reagents offer a practical, albeit less "green," alternative to catalytic methods, providing rapid and efficient reduction of the carbonyl group. beilstein-journals.org The choice of reducing agent can be tailored to the specific substrate and desired outcome, with milder reagents like NaBH₄ often being preferred for substrates with multiple reducible functional groups.

Table 1: Overview of Reduction Methods for Aromatic Ketoesters

| Reduction Method | Catalyst / Reagent | Hydrogen Source | Typical Substrate | Product | Key Features |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Iridium(III) complexes | Formic acid / Sodium formate | β-Keto esters | β-Hydroxy esters | High yield and selectivity; pH-independent; aqueous media. organic-chemistry.org |

| Catalytic Hydrogenation | Pd(0)EnCat™ 30NP | Hydrogen gas (H₂) | Aromatic ketones & aldehydes | Benzylic alcohols | High conversion under mild conditions; selective for the carbonyl group. beilstein-journals.org |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Hydride transfer | Aromatic ketones | Benzylic alcohols | Common laboratory reagent; high efficiency. beilstein-journals.org |

Halogenation and Substituent Effects on the Aryl Ring

The potential for further substitution on the 2,4-dichlorophenyl ring of the title compound is governed by the electronic effects of the substituents already present: the two chlorine atoms and the 5-oxo-5-(ethoxycarbonyl)butyl group. The interplay between these groups determines the reactivity of the aromatic ring towards further electrophilic aromatic substitution and dictates the position (regioselectivity) of any incoming electrophile.

Substituents influence reactivity by either donating electron density to the ring, thus "activating" it for electrophilic attack, or withdrawing electron density, thereby "deactivating" it. minia.edu.eglumenlearning.com They also direct incoming electrophiles to specific positions. unizin.org

Chlorine Atoms (-Cl): Halogens like chlorine exhibit a dual electronic effect. They are electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the ring, making it less reactive than benzene. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect. This resonance donation stabilizes the carbocation intermediate when attack occurs at the ortho and para positions. lumenlearning.comlibretexts.org Consequently, halogens are classified as deactivating, but ortho, para-directing groups. unizin.org

Acyl Group (-COR): The 5-oxo-5-(ethoxycarbonyl)butyl side chain is attached to the ring via a carbonyl carbon. This acyl group is strongly electron-withdrawing due to both inductive and resonance effects, which pull electron density out of the aromatic ring. libretexts.org This makes the ring significantly less reactive towards electrophiles. This strong deactivation destabilizes the carbocation intermediates for ortho and para attack, making substitution at the meta position more favorable. Therefore, the acyl group is a deactivating, meta-directing group. unizin.orglibretexts.org

When considering further substitution on the 2,4-dichlorophenyl ring, these effects are combined. The ring is generally deactivated due to the presence of three electron-withdrawing groups. The directing effects are conflicting: the chlorine at position 2 directs to positions 3 and 5 (ortho and para relative to itself, but blocked at 1 and occupied at 4); the chlorine at position 4 directs to positions 3 and 5 (ortho to itself); and the acyl group at position 1 directs to positions 3 and 5 (meta to itself). In this case, all existing substituents cooperatively direct an incoming electrophile to the available positions 3 and 5 on the aromatic ring.

Elucidation of Reaction Mechanisms Pertaining to Ethyl 5 2,4 Dichlorophenyl 5 Oxovalerate

Mechanistic Investigations of Ketone and Ester Formation Reactions

The formation of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate involves two primary transformations: the creation of the ketone via Friedel-Crafts acylation and the formation of the ethyl ester, typically through Fischer esterification.

Electron Movement and Reactive Intermediates

The synthesis of the ketonic portion of this compound is predominantly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of 1,3-dichlorobenzene (B1664543) with a derivative of glutaric acid, such as glutaric anhydride (B1165640) or ethyl 4-(chloroformyl)butanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) unacademy.comsigmaaldrich.commasterorganicchemistry.com.

The mechanism commences with the activation of the acylating agent by the Lewis acid. For instance, when using an acyl chloride, the Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage sigmaaldrich.comyoutube.comyoutube.com. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion sigmaaldrich.comyoutube.comyoutube.com.

The electron movement in the subsequent steps involves the delocalized π-electrons of the 1,3-dichlorobenzene ring acting as a nucleophile, attacking the electrophilic carbon of the acylium ion youtube.com. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The deactivating, electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring makes this step slower than the acylation of unsubstituted benzene. Finally, a base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the aryl ketone unacademy.com.

The esterification of the resulting 5-(2,4-dichlorophenyl)-5-oxovaleric acid to its ethyl ester is commonly carried out via Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol (B145695) then acts as a nucleophile, attacking this activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ethyl ester.

| Reaction Stage | Key Reactive Intermediate | Description |

| Friedel-Crafts Acylation | Acylium Ion (R-C≡O⁺) | A resonance-stabilized cation that acts as the electrophile, attacking the aromatic ring. |

| Friedel-Crafts Acylation | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of the aromatic ring on the acylium ion. |

| Fischer Esterification | Protonated Carboxylic Acid | The carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Fischer Esterification | Tetrahedral Intermediate | Formed after the nucleophilic attack of ethanol on the protonated carboxylic acid. |

Transition State Analysis in Aryl-Oxovalerate Formation

The transition state in the rate-determining step of the Friedel-Crafts acylation—the attack of the aromatic ring on the acylium ion—is of significant interest. For the formation of this compound, the presence of two electron-withdrawing chlorine atoms on the benzene ring raises the activation energy of this step compared to the acylation of a more electron-rich aromatic ring. The transition state resembles the high-energy arenium ion intermediate.

Computational studies and kinetic analyses of similar reactions suggest that the geometry and energy of the transition state are influenced by the nature of the acylating agent and the substituents on the aromatic ring. The chlorine atoms on the 1,3-dichlorobenzene ring direct the incoming acyl group primarily to the position para to one chlorine and ortho to the other, leading to the 2,4-disubstituted product. This regioselectivity is a consequence of the relative stabilities of the possible arenium ion intermediates, with the positive charge being least destabilized when the acyl group adds at the C4 position.

Catalytic Reaction Pathways and Catalytic Cycle Analysis

The synthesis and transformations of this compound can be achieved through various catalytic pathways, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Homogeneous Catalysis in Oxovalerate Transformations

Homogeneous catalysis is prominently featured in the Friedel-Crafts acylation step for the synthesis of the oxovalerate. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed as catalysts in a homogeneous phase unacademy.commasterorganicchemistry.com. These catalysts function by activating the acylating agent, as described previously. However, a key feature of Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst, often requiring more than a stoichiometric amount of the catalyst to be used organic-chemistry.org. The catalytic cycle is therefore often not truly catalytic in the strictest sense, with the catalyst being consumed and needing to be liberated during aqueous workup.

More modern approaches have explored the use of catalytic amounts of stronger Lewis acids or Brønsted acids, particularly for more reactive aromatic substrates.

Heterogeneous Catalysis and Surface Phenomena

To address the environmental and practical issues associated with traditional homogeneous Lewis acid catalysts, heterogeneous catalysts have been investigated for Friedel-Crafts acylation reactions. Solid acid catalysts, such as zeolites, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosive waste digitellinc.comboisestate.edueurekaselect.comresearchgate.net.

Zeolites, with their porous structures and acidic sites, can catalyze the acylation of aromatic compounds. The reaction occurs within the pores of the zeolite, where the shape selectivity of the catalyst can influence the regioselectivity of the product. For the acylation of substituted benzenes like dichlorobenzene, the choice of zeolite with appropriate pore size and acidity is crucial for achieving high conversion and selectivity rsc.orgrsc.org. The catalytic cycle on the surface of a zeolite involves the activation of the acylating agent at the Brønsted or Lewis acid sites, followed by the electrophilic attack of the aromatic substrate. The product then desorbs from the surface, regenerating the active site.

| Catalyst Type | Phase | Advantages | Disadvantages |

| AlCl₃, FeCl₃ | Homogeneous | High reactivity | Stoichiometric amounts often needed, corrosive, difficult to separate |

| Zeolites | Heterogeneous | Reusable, non-corrosive, shape selectivity | Can have lower activity than homogeneous catalysts, potential for deactivation |

Biocatalytic Reaction Mechanisms in Oxo-Ester Synthesis and Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of oxo-esters like this compound. While the direct enzymatic synthesis of this compound is not widely documented, biocatalytic methods are highly relevant for its transformations, particularly stereoselective reductions.

Esterification: Lipases are enzymes that can catalyze the esterification of carboxylic acids and alcohols under mild conditions mdpi.comresearchgate.netnih.govrsc.org. The lipase-catalyzed esterification of 5-(2,4-dichlorophenyl)-5-oxovaleric acid with ethanol would proceed through a mechanism involving the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase (B570770) acts as a nucleophile, attacking the carboxylic acid to form the intermediate and releasing water. Subsequently, ethanol attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the final ester product.

Ketone Reduction: Ketoreductases (KREDs) are a class of enzymes that can catalyze the stereoselective reduction of ketones to chiral alcohols rsc.orgresearchgate.netnih.govfrontiersin.orgsemanticscholar.org. The asymmetric reduction of the ketone group in this compound would yield a chiral hydroxy-ester, a valuable building block in pharmaceutical synthesis. This reaction typically requires a cofactor, such as NADPH or NADH, which provides the hydride for the reduction. The enzyme's active site binds the substrate in a specific orientation, allowing for the hydride to be delivered to one face of the carbonyl group, thus controlling the stereochemistry of the resulting alcohol. Studies on the reduction of similar compounds, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, have demonstrated the high enantioselectivity achievable with ketoreductases researchgate.net.

| Biocatalyst | Transformation | Mechanistic Highlight |

| Lipase | Esterification | Formation of a covalent acyl-enzyme intermediate. |

| Ketoreductase (KRED) | Ketone Reduction | Cofactor-dependent hydride transfer within a chiral active site, leading to high stereoselectivity. |

Influence of Solvent and Temperature on Reaction Kinetics and Mechanism

The kinetics and governing mechanism of chemical reactions involving this compound are significantly influenced by the choice of solvent and the reaction temperature. These parameters can alter reaction rates, product yields, and in some cases, the reaction pathway itself by affecting the stability of reactants, intermediates, and transition states. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous β-keto esters and related reaction types, such as Friedel-Crafts acylation and ester hydrolysis, provides a strong basis for understanding these effects.

The polarity of the solvent plays a critical role in the kinetics of reactions. chemrxiv.org Solvents can influence reaction rates by orders of magnitude, which can change the likely reaction pathways and product distributions. chemrxiv.org The effect of a solvent on the reaction rate is dependent on the nature of the solvent and the type of reaction. chemrxiv.org Generally, reactions that involve the formation of charged or more polar transition states are accelerated in polar solvents, which can stabilize these species through solvation. chemrxiv.org Conversely, reactions where the transition state is less polar than the reactants may proceed faster in nonpolar solvents.

Temperature is another fundamental parameter that governs reaction kinetics, primarily by influencing the rate constant as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. In some cases, temperature can also influence the chemoselectivity of a reaction, allowing for kinetic control over the product distribution. mdpi.com

Detailed Research Findings

Research into analogous chemical processes offers insights into how solvent and temperature likely affect reactions involving this compound. For instance, in Friedel-Crafts acylation, a potential synthetic route to this compound, the solvent can influence the reactivity of the acylium ion. mdpi.com The acidity of the reaction medium, which can be modulated by the solvent, has been shown to affect the efficiency of aromatic acylation reactions. mdpi.com

In the context of ester hydrolysis, a potential reaction of this compound, the solvent composition can significantly alter the specific rate constant. rjpn.orgresearchgate.net Studies on the hydrolysis of various esters in aqueous-organic solvent mixtures have shown that the rate of reaction can decrease with the addition of an organic co-solvent. rjpn.orgresearchgate.net This is often attributed to changes in the solvation of the initial and transition states. rjpn.org The concept of solvation and desolvation of the transition and initial states is used to explain the influence of the solvent on the reaction rate and mechanism. researchgate.net

The following interactive data tables illustrate the expected general trends of solvent and temperature effects on a representative reaction, such as the synthesis of a β-keto ester. The data presented is illustrative and based on general principles of chemical kinetics, as specific experimental data for this compound is not available.

Illustrative Effect of Solvent Polarity on Reaction Rate

This table demonstrates the hypothetical effect of different solvents on the relative rate of a reaction forming a polar transition state, a common scenario in the synthesis of compounds like this compound.

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.89 | 1 |

| Dichloromethane | 9.08 | 50 |

| Acetone | 20.7 | 250 |

| Acetonitrile | 37.5 | 1000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5000 |

Illustrative Effect of Temperature on Reaction Rate

This table shows the expected exponential increase in the reaction rate constant with temperature, following the principles of the Arrhenius equation.

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

|---|---|

| 20 | 1.2 x 10⁻⁴ |

| 30 | 2.5 x 10⁻⁴ |

| 40 | 5.1 x 10⁻⁴ |

| 50 | 1.0 x 10⁻³ |

| 60 | 2.0 x 10⁻³ |

The interplay of solvent and temperature is crucial for optimizing reaction conditions. For example, a reaction might be sluggish in a nonpolar solvent at room temperature, but its rate could be significantly enhanced by either increasing the temperature or switching to a more polar solvent. However, higher temperatures can sometimes lead to undesired side reactions, making the choice of solvent a key factor in achieving high selectivity at a practical reaction rate. In some synthetic procedures, a compromise is found by using a moderately polar solvent and a slightly elevated temperature to achieve a good balance between reaction rate and product purity. orgsyn.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural verification of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.

The ¹H NMR spectrum provides precise information about the proton environments within the molecule. The signals are analyzed based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (the number of protons represented by the signal).

The ¹H NMR spectrum (typically run in CDCl₃ at 400 MHz) of this compound shows distinct signals that correspond to the ethyl ester group, the aliphatic valerate (B167501) backbone, and the substituted aromatic ring.

An upfield triplet corresponds to the methyl (CH₃) protons of the ethyl ester group.

A quartet is observed for the methylene (B1212753) (CH₂) protons of the ethyl ester, coupled to the adjacent methyl group.

The central methylene protons of the valerate chain appear as a multiplet.

The aromatic protons on the dichlorophenyl ring are observed as a multiplet in the downfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Triplet (t) | 3H | CH₃CH₂O- |

| 2.45–2.70 | Multiplet (m) | 4H | -CH₂CH₂CO- |

| 4.15 | Quartet (q) | 2H | CH₃CH₂O- |

| 7.30–7.50 | Multiplet (m) | 3H | Aromatic protons |

Data sourced from spectral information provided for the compound.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for the two carbonyl carbons (ester and ketone), the carbons of the dichlorophenyl ring, the aliphatic chain carbons, and the ethyl group carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~195-200 | Aromatic C=O (Ketone) |

| ~173 | Ester C=O |

| ~127-138 | Aromatic C-Cl and C-H |

| ~61 | -OCH₂- |

| ~20-35 | Aliphatic -CH₂- |

| ~14 | -CH₃ |

Note: These are typical chemical shift ranges for the specified functional groups and a precise experimental spectrum would be needed for definitive assignments.

While standard 1D NMR confirms the basic structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of all proton and carbon signals, especially within the complex aromatic and aliphatic multiplet regions. These techniques reveal proton-proton and proton-carbon correlations through bonds, mapping the complete molecular connectivity.

Conformational studies on the flexible pentanoate chain are limited in the available literature. However, analyses of similar structures suggest that the chain likely adopts a gauche conformation to minimize steric repulsion between the carbonyl groups. Density Functional Theory (DFT) calculations on analogous compounds predict specific dihedral angles between the phenyl ring and the ketone group, which could be experimentally verified using techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the characteristic functional groups in this compound. The spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups and other key bonds.

C=O Stretching: The presence of two distinct carbonyl groups (ketone and ester) results in two strong absorption bands. The ester carbonyl typically appears at a higher wavenumber (1730–1745 cm⁻¹) compared to the aromatic ketone carbonyl (1680–1710 cm⁻¹). This clear separation confirms the presence of both functionalities.

C-O Stretching: A strong band in the 1150–1250 cm⁻¹ region is characteristic of the C-O stretching vibration within the ester group.

C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds on the aromatic ring are expected in the 750–800 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1730–1745 | Strong |

| C=O (Ketone) | 1680–1710 | Strong |

| C–O (Ester) | 1150–1250 | Strong |

| C–Cl (Aromatic) | 750–800 | Medium |

Data sourced from spectroscopic profiling information.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations and symmetric stretches often show strong signals in Raman spectra, which can be weak in IR. Specific experimental Raman data for this compound is not widely available in the literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) has confirmed the molecular weight of this compound to be approximately 289.15 g/mol , consistent with its molecular formula of C₁₃H₁₄Cl₂O₃.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to produce smaller, characteristic ions. A plausible fragmentation pathway can be proposed based on the structure:

Alpha-Cleavage: Cleavage of the bond adjacent to the ketone carbonyl is a common pathway. This would lead to the formation of a stable dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺, m/z 173) and a radical. This is often a dominant peak in the spectrum.

Loss of the Ethoxy Group: The molecular ion could lose the ethoxy radical (·OCH₂CH₃) from the ester function, resulting in an acylium ion at m/z 244.

McLafferty Rearrangement: The ester portion can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethylene) and the formation of a radical cation at m/z 261.

Aromatic Fragmentation: The dichlorophenyl group can also fragment, potentially losing chlorine atoms, although this is less common than fragmentation at the functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise spatial arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published X-ray diffraction studies or crystallographic data available for this compound in major crystallographic databases. This represents a significant gap in the literature, as a crystal structure would provide invaluable, unambiguous confirmation of its three-dimensional architecture and packing in the solid state. For comparison, related chlorinated aromatic esters have been reported to crystallize in monoclinic or orthorhombic systems. Obtaining single crystals suitable for X-ray analysis would be a valuable goal for future research on this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis and purification of pharmaceutical intermediates and active compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity, identifying impurities, and for isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a method can be extrapolated from the analysis of structurally similar compounds. For instance, the analytical method developed for a related N-pyrrolylcarboxylic acid derivative containing a chlorophenyl group provides a strong basis for a suitable method. pensoft.netresearchgate.netpensoft.net A typical RP-HPLC setup for purity determination would involve a C18 column, which is a common choice for separating moderately polar to non-polar compounds.

A potential isocratic elution method could employ a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, to ensure good peak shape and resolution. pensoft.netresearchgate.netpensoft.net The temperature of the column is often controlled to ensure reproducibility of the retention time. pensoft.netresearchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 220-260 nm. pensoft.netresearchgate.netpensoft.net

Below is a table outlining a prospective HPLC method for the analysis of this compound, based on methods for related structures.

| Parameter | Condition | Rationale |

| Column | C18 (150 x 4.6 mm, 5 µm) | Provides good separation for compounds of moderate polarity. pensoft.netresearchgate.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | A common mobile phase for RP-HPLC offering good resolution. pensoft.netresearchgate.netpensoft.net |

| Elution Mode | Isocratic | Simpler method, suitable for purity assessment where elution times are known. pensoft.netresearchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. pensoft.netresearchgate.netpensoft.net |

| Column Temperature | 30 °C | Ensures reproducible retention times. pensoft.netresearchgate.netpensoft.net |

| Detection | UV/VIS at 225 nm | Wavelength suitable for detecting the aromatic dichlorophenyl moiety. pensoft.netresearchgate.netpensoft.net |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

This method would be expected to effectively separate this compound from potential starting materials, by-products, and degradation products. For preparative isolation, the method could be scaled up with a larger column and a higher flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific analytical technique ideal for the identification and quantification of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC-MS analysis. This method is particularly useful for identifying trace impurities and for confirming the structure of the compound through its mass spectrum.

A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used for the analysis of a wide range of organic molecules.

The mass spectrometer detector ionizes the eluted compounds, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. For this compound, the expected molecular ion peak would be at approximately m/z 288, corresponding to its molecular weight.

A plausible set of GC-MS parameters for the analysis of this compound is detailed in the table below.

| Parameter | Condition | Rationale |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust, and non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | A standard flow rate for capillary GC. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |

| Oven Program | Initial temp 70°C, ramp to 260°C at 10°C/min | A temperature program to separate compounds with a range of boiling points. |

| MS Detector | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| Mass Range | 40-450 amu | A typical mass range to detect the molecular ion and key fragments. |

The expected mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC2H5) and the presence of the dichlorophenyl fragment.

Theoretical and Computational Investigations of Ethyl 5 2,4 Dichlorophenyl 5 Oxovalerate

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model chemical reactions, providing detailed information about the transition states and intermediates involved. This allows for a deeper understanding of reaction mechanisms and the factors that control reaction outcomes.

A likely synthetic route to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with a suitable acylating agent derived from ethyl valerate (B167501). rsc.org Computational modeling of this reaction could predict the regioselectivity of the acylation. The presence of two chlorine atoms on the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles to specific positions.

By calculating the activation energies for the formation of the different possible isomers, it would be possible to predict the major product. Studies on the benzoylation of dichlorobenzenes have shown that the substitution pattern is a key factor in determining the product distribution. rsc.org For 1,3-dichlorobenzene, acylation is expected to occur at the 4-position, which would lead to the desired 2,4-dichlorophenyl product.

Friedel-Crafts acylations are typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). youtube.comyoutube.combeilstein-journals.org Computational studies can model the role of the catalyst in the reaction mechanism. This would involve calculating the structures and energies of the catalyst-reactant complexes and the transition states for the catalytic cycle.

Such studies can help in understanding how the catalyst activates the acylating agent and facilitates the electrophilic attack on the dichlorobenzene ring. This knowledge can be valuable for optimizing reaction conditions and for the design of new, more efficient catalysts.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

For this compound, the following spectroscopic properties could be predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would allow for the assignment of the characteristic peaks, such as the carbonyl (C=O) stretching frequency of the ketone and the ester, as well as the C-Cl and aromatic C-H stretching vibrations. The typical range for a ketone carbonyl stretch is 1700-1725 cm⁻¹, while for an ester, it is around 1735-1750 cm⁻¹. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can then be compared to experimental data to aid in the structural elucidation of the molecule. The aldehydic proton in similar structures is highly deshielded, appearing far downfield at 9-10 ppm. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value |

| IR | Ketone C=O stretch | ~1710 cm⁻¹ |

| IR | Ester C=O stretch | ~1740 cm⁻¹ |

| ¹³C NMR | Ketone C=O | ~195-205 ppm |

| ¹³C NMR | Ester C=O | ~170-175 ppm |

| ¹H NMR | Protons alpha to ketone | ~2.8-3.2 ppm |

| ¹H NMR | Protons alpha to ester | ~2.3-2.6 ppm |

Intermolecular Interactions and Aggregation Behavior

Currently, there is a notable absence of specific research and published data concerning the intermolecular interactions and aggregation behavior of this compound in the public domain. Extensive searches of scientific literature and chemical databases did not yield any dedicated studies, either theoretical or experimental, that have characterized the specific non-covalent forces governing the interactions between molecules of this compound or its behavior in aggregates.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis on the hydrogen bonding, van der Waals forces, or π-π stacking interactions specifically for this compound at this time. Further experimental work, such as single-crystal X-ray diffraction, and computational modeling would be necessary to elucidate these properties.

Chemical Applications and Functional Diversification

Role as a Key Intermediate in Multi-Step Organic Synthesis

The compound's bifunctional nature, possessing both a ketone and an ester, makes it a prime starting material for constructing more complex molecular frameworks.

The 1,5-dicarbonyl relationship between the ketone and the ester in Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate is highly conducive to the synthesis of five-membered heterocyclic rings through condensation reactions with dinucleophiles.

Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a well-established method known as the Knorr pyrazole synthesis. nih.govhilarispublisher.com This principle extends to γ-keto-esters like this compound. The reaction with hydrazine or its substituted derivatives proceeds via condensation, where the two nitrogen atoms of the hydrazine react with the two carbonyl carbons of the oxovalerate, followed by cyclization and dehydration to yield a stable, aromatic pyrazole ring. hilarispublisher.comresearchgate.net The presence of the 2,4-dichlorophenyl substituent on the resulting pyrazole is of particular interest in medicinal chemistry, as this moiety is found in numerous bioactive molecules. nih.govasianpubs.org

Oxazoles: Oxazoles are another class of heterocyclic compounds accessible from this precursor. nih.govdurham.ac.uk The synthesis can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. While this would require modification of the starting material, other pathways can directly utilize the keto-ester functionality. The existence of related structures like Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate and ethyl 5-(2,4-dichlorophenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate confirms the utility of this chemical scaffold in forming oxazole rings. molport.comscbt.com

| Target Heterocycle | Typical Reagent(s) | Key Reaction Type |

| Pyrazole | Hydrazine (or substituted hydrazines) | Condensation-Cyclization |

| Oxazole | Isocyanoacetates, Tosylmethyl isocyanide | Condensation-Cyclization |

| Pyrazoline | Hydrazones and dipolarophiles | [3+2] Dipolar Cycloaddition |

Table 1: Heterocyclic Synthesis Pathways This table outlines common methods for synthesizing key heterocyclic compounds from precursors like this compound.

The functional groups on this compound serve as handles for annulation reactions, which are chemical reactions that form a new ring onto an existing molecule. acs.org Strategies like the Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, could be adapted to create cyclic β-ketoesters from derivatives of the title compound. organic-chemistry.orgnih.gov These cyclic intermediates are valuable for constructing more elaborate polycyclic and arene-fused systems. nih.gov

Furthermore, γ-keto-esters can participate in various annulation reactions, such as [3+2] and [4+3] cycloadditions, to build complex polycyclic frameworks. nih.govchemrxiv.org These methods provide a direct route to structurally sophisticated molecules that are central to natural products and fine chemicals. nih.gov

Development of New Catalytic Systems Incorporating Aryl-Oxovalerate Moieties

While often used as a substrate, the aryl-oxovalerate structure itself holds potential for incorporation into new catalytic systems. The design of such catalysts could involve modifying the dichlorophenyl ring with groups known to coordinate with transition metals, such as palladium or cobalt, which are active in cross-coupling and carbonylation reactions. nih.gov Alternatively, the inherent functionality of the oxovalerate chain can be exploited. The oxygen atoms of the ketone and ester groups can act as a bidentate chelating ligand, binding to a metal center to form a stable complex that may exhibit catalytic activity. Such metal complexes are central to the field of biocatalysis and green chemistry, with applications in the synthesis of valuable aldehydes and other fine chemicals. nih.gov

Investigation in Material Science for Opto-Electronic or Other Chemical Properties

The field of material science is continually exploring new organic molecules for applications in electronics and photonics. Aryl keto-esters are investigated for their potential optoelectronic properties, which arise from the interaction between the aromatic π-system and the electron-withdrawing carbonyl groups. rsc.orgresearchgate.net

The 2,4-dichlorophenyl group in this compound influences the molecule's electronic characteristics. By incorporating this compound into larger conjugated systems or polymers, it may be possible to tune properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for developing materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. rsc.org

| Potential Property | Relevant Structural Feature | Potential Application |

| Luminescence | Aryl ring conjugated with carbonyl group | Organic Light-Emitting Diodes (OLEDs) |

| Electron Transport | Electron-withdrawing dichlorophenyl and keto-ester groups | Organic Field-Effect Transistors (OFETs) |

| Sensing Capability | Potential for interaction with analytes via functional groups | Chemical Sensors |

Table 2: Potential Material Science Applications This table summarizes the potential opto-electronic properties of materials derived from the aryl-oxovalerate scaffold.

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The ability of this compound to act as a ligand stems from the lone pairs of electrons on the oxygen atoms of its ketone and ester functionalities. These two donor sites can coordinate with a single metal ion, making it a bidentate ligand. spy-military-labs.com

This type of binding is known as chelation, where the ligand forms a ring-like structure with the metal ion. csbsju.eduipkameros.lt Bidentate ligands that form five- or six-membered rings with the metal center tend to create highly stable complexes due to the "chelate effect." ipkameros.lt The oxovalerate moiety is well-suited to form a stable six-membered ring, making it an effective chelating agent for a variety of metal ions. This property is foundational for its potential use in catalysis and the design of new materials. purdue.edu

Biodegradation Studies of Related Oxovalerate Compounds from a Chemical Perspective

Understanding the environmental fate of chemical compounds is crucial. From a chemical perspective, the biodegradation of a molecule like this compound involves a series of enzyme-catalyzed reactions that break it down into simpler substances. nih.govresearchgate.net Studies on related aromatic compounds and oxovalerates provide insight into its likely degradation pathway. nih.gov

The degradation process for aromatic hydrocarbons typically begins with oxidation of the aromatic ring by oxygenase enzymes, leading to hydroxylation and subsequent ring cleavage. The resulting aliphatic chain is then further metabolized. For the oxovalerate portion, anaerobic biodegradation often starts with the cleavage of the terminal ethoxy group from the ester, releasing acetaldehyde. researchgate.net The remaining carboxylic acid can then be shortened via pathways analogous to β-oxidation. mdpi.com The presence of chlorine atoms on the phenyl ring can slow the rate of biodegradation, as the carbon-chlorine bond is generally resistant to cleavage.

| Enzymatic Reaction | Chemical Transformation | Substrate Moiety |

| Oxygenase | Hydroxylation and ring opening | Dichlorophenyl ring |

| Hydrolase/Esterase | Cleavage of the ester bond | Ethyl ester |

| Dehydrogenase | Oxidation of alcohols/aldehydes | Aliphatic chain |

| β-Oxidation | Chain shortening of carboxylic acids | Valerate (B167501) chain |

Table 3: Key Chemical Transformations in the Biodegradation of Related Compounds This table details the primary types of chemical reactions involved in the breakdown of aryl-oxovalerate structures in biological systems.

Structure Activity Relationships Sar in Non Biological/in Vitro Chemical Contexts

Influence of Substituents on Chemical Reactivity and Stability

The reactivity and stability of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate are primarily dictated by the electronic and steric effects of its constituent parts: the dichlorophenyl group, the alkyl chain, the ketone, and the ethyl ester.

Halogen Effects on Aromatic Ring Reactivity

The presence of two chlorine atoms on the phenyl ring significantly modulates its chemical properties. Halogens, such as chlorine, are known to exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). studymind.co.uk Due to their high electronegativity, the chlorine atoms pull electron density away from the aromatic ring through the sigma bond network, making the ring electron-deficient. libretexts.org This deactivating effect generally reduces the ring's susceptibility to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). studymind.co.ukmsu.edu

While the lone pairs on the chlorine atoms can participate in resonance, donating electron density back to the ring, the inductive effect is generally stronger for halogens. libretexts.org This net electron withdrawal deactivates the ring towards electrophiles. However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions relative to the chlorine atoms. In the case of 2,4-dichlorophenyl substitution, this directional influence guides further reactions on the aromatic ring. The presence of two chlorine atoms enhances the reactivity of related compounds like 2,4-dichlorobenzoyl peroxide. pearson.com

The positions of the chlorine atoms at the 2 and 4 positions also introduce steric considerations. The ortho-chloro group, in particular, can sterically hinder the approach of reactants to the adjacent carbonyl group, potentially influencing the rate and mechanism of reactions involving this part of the molecule. mdpi.com

Steric and Electronic Effects of Alkyl and Ester Groups

The reactivity of the carbonyl group in a ketone is influenced by both steric and electronic factors of the adjacent groups. brainkart.comncert.nic.in Ketones are generally less reactive towards nucleophiles than aldehydes. ncert.nic.inunacademy.com This reduced reactivity is attributed to two main factors. Firstly, the presence of two alkyl groups (in this case, the dichlorophenyl group and the propyl-ester chain) provides more steric hindrance around the carbonyl carbon compared to the single alkyl group and a smaller hydrogen atom in an aldehyde. ncert.nic.in This crowding makes it more difficult for nucleophiles to approach and attack the electrophilic carbon of the carbonyl. libretexts.org

Secondly, alkyl groups are electron-donating through an inductive effect, which reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile. brainkart.comquora.com In this compound, the dichlorophenyl group, despite its electron-withdrawing halogens, is a large substituent that contributes to steric hindrance. The propyl chain attached to the other side of the ketone also contributes to this effect.

The stability of the compound is also influenced by these groups. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 5-(2,4-dichlorophenyl)-5-oxovaleric acid and ethanol (B145695). The stability of the molecule is therefore pH-dependent.

Correlation of Molecular Structure with Catalytic Performance

Currently, there is a lack of specific research detailing the use of this compound as either a catalyst or a ligand in catalytic systems. However, the structural motifs present in the molecule offer potential for such applications.

The dichlorophenyl group, with its specific electronic and steric properties, could potentially be incorporated into larger ligand structures. Dichlorophenyl-containing ligands have been explored in the context of transition metal catalysis, where the electronic nature of the substituents can tune the catalytic activity of the metal center. For instance, the electronegativity of coordinated halogen ligands can influence the efficiency of nickel(II) complexes in cross-coupling reactions. researchgate.net

The ketone and ester functionalities could also act as coordinating sites for metal ions, potentially allowing the molecule to function as a bidentate or multidentate ligand. The design of ligands containing such functional groups is an active area of research in catalysis. weebly.com Further investigation would be required to synthesize and evaluate the catalytic performance of metal complexes derived from this compound or its derivatives.

Structure-Property Relationships for Advanced Material Design

The application of this compound in the design of advanced materials has not been extensively reported. However, the inherent properties of its structural components suggest potential avenues for exploration.

The rigid and polarizable dichlorophenyl group is a common feature in molecules designed for liquid crystal applications. uptti.ac.inwikipedia.orgtcichemicals.comuh.edu The shape and electronic properties of the aromatic core, along with the flexible alkyl chain, are key determinants of mesophase formation. uptti.ac.in While this compound itself may not be liquid crystalline, it could serve as a precursor or building block for more complex liquid crystal structures. The introduction of dichlorophenyl moieties into polymers has also been shown to influence their thermal and mechanical properties. 182.160.97

Furthermore, the presence of two reactive carbonyl groups (ketone and ester) opens up possibilities for its use as a monomer or cross-linking agent in polymer synthesis. Functionalized valerates and beta-keto esters are known to be versatile building blocks in the creation of functional polymers and covalent adaptable networks. mdpi.com The dichlorophenyl group would impart specific properties, such as increased thermal stability and altered solubility, to the resulting polymer. 182.160.97 For example, polymers containing dichlorophenyl groups have been investigated for their high-performance characteristics. 182.160.97

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Oxovalerate Research

Key areas for AI and ML integration include:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the yield and feasibility of new synthetic pathways for dichlorophenyl-oxovalerate derivatives, saving time and resources. arxiv.org

Retrosynthetic Analysis: AI-powered tools can propose novel retrosynthetic disconnections, offering creative and efficient routes to complex target molecules starting from Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate. nih.govcas.org

Property Prediction: Algorithms can forecast the physicochemical and potential biological properties of hypothetical oxovalerate analogs, guiding synthetic efforts toward compounds with the highest potential.

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| Reaction Yield Prediction | To forecast the percentage yield of synthetic reactions involving oxovalerate derivatives under various conditions. | Optimization of reaction conditions, reduction of experimental runs, and cost savings. arxiv.org |

| Computer-Aided Synthesis Planning (CASP) | To generate novel and efficient synthetic routes for complex molecules derived from this compound. | Accelerates the discovery of synthetic pathways for new chemical entities. iscientific.orgnih.gov |

| De Novo Drug Design | To design new oxovalerate-based molecules with specific predicted biological activities. | Enhances the pipeline for new therapeutic agents by focusing on promising molecular scaffolds. |

| Catalyst Selection | To identify the optimal catalyst for specific transformations of the oxovalerate core structure. | Improves reaction efficiency, selectivity, and sustainability. |

Sustainable Synthesis of Dichlorophenyl-Oxovalerate Derivatives

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. researchgate.net Future research will likely focus on developing more environmentally benign methods for producing this compound and its derivatives, minimizing hazardous waste and energy consumption. researchgate.net

Emerging sustainable approaches could include:

Green Catalysis: Replacing traditional acid catalysts like sulfuric acid with reusable solid acid catalysts or biocatalysts (enzymes) to reduce corrosive waste streams.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound-mediated methods to accelerate reaction times and potentially reduce energy usage compared to conventional refluxing. researchgate.net

Continuous Flow Synthesis: Employing continuous flow reactors can enhance reaction control, improve yields, and allow for safer handling of reagents on an industrial scale.

Greener Solvents: Investigating the use of bio-based or less toxic solvents to replace traditional organic solvents like toluene (B28343) or dichloromethane.

| Parameter | Traditional Method (e.g., Fischer Esterification) | Potential Sustainable Method |

|---|---|---|

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄). | Reusable solid acid catalyst, enzymes. |

| Solvent | Ethanol (B145695) (as reagent and solvent), Toluene. | Bio-based solvents, solvent-free conditions (mechano-chemistry). researchgate.net |

| Energy Input | Conventional heating (reflux for 6-12 hours). | Microwave irradiation, sonication. researchgate.net |

| Process Type | Batch processing. | Continuous flow processing. |

| Waste Generation | Acidic aqueous waste, solvent waste. | Reduced catalyst waste (recyclable), minimized solvent waste. |

Exploration of Novel Chemical Reactivity and Transformations

This compound is a versatile building block due to its ketone and ester functional groups. Future research will undoubtedly explore new transformations to synthesize novel and structurally diverse molecules, particularly heterocyclic compounds, which are prevalent in medicinal chemistry.

Potential avenues for exploration include:

Multicomponent Reactions: Designing one-pot reactions where the oxovalerate derivative reacts with two or more other components to rapidly build molecular complexity.

Synthesis of Heterocycles: Using the keto-ester moiety as a precursor for synthesizing various heterocyclic rings, such as pyrimidines, diazepines, or oxadiazoles, which could possess interesting biological activities. researchgate.netresearchgate.net

Asymmetric Catalysis: Developing methods for the enantioselective transformation of the ketone or adjacent methylene (B1212753) groups to introduce chirality, a key feature in many pharmaceuticals.

Photoredox and Electrocatalysis: Applying modern synthetic methods like photoredox or electrocatalysis to unlock new reaction pathways that are not accessible through traditional thermal methods.

| Functional Group Target | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Ketone and Ester | Condensation with Dinucleophiles (e.g., ureas, amidines) | Heterocycles (e.g., Dihydropyrimidinones) | Access to biologically relevant scaffolds. |

| Ketone Carbonyl | Asymmetric Reduction/Alkylation | Chiral Alcohols/Tertiary Alcohols | Introduction of stereocenters for drug development. |

| Full Keto-Ester Moiety | Ring Expansion Reactions | Medium-sized rings (e.g., Tetrahydro-1,3-diazepin-2-ones). researchgate.net | Synthesis of non-classical ring systems. |

| α-Methylene to Ketone | Functionalization via Enolate Chemistry | Substituted Oxovalerates | Creation of diverse derivatives for structure-activity relationship studies. |

Advanced Characterization Techniques in Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of advanced, particularly in-situ, characterization techniques can provide real-time insights into the transformation of this compound. researchgate.net

Future mechanistic studies could employ:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, helping to identify transient species and determine reaction kinetics. researchgate.net

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide valuable information on the oxidation state and coordination environment of the catalytic center throughout the reaction cycle. researchgate.netmdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and corroborate experimental findings, providing a comprehensive picture of the reaction mechanism.

| Technique | Information Gained | Application to Oxovalerate Reactions |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time structural information on soluble species. mdpi.com | Tracking the formation of intermediates during heterocycle synthesis. |

| In-situ FTIR/Raman Spectroscopy | Monitoring changes in functional groups and catalyst surfaces. researchgate.net | Observing the coordination of the ketone or ester to a catalyst surface. |

| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates or paramagnetic species. mdpi.com | Investigating mechanisms of novel photoredox-catalyzed reactions. |

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state structures. | Predicting the most likely mechanism for a novel transformation. |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, and how are yields optimized?

The compound is synthesized via esterification of 5-(2,4-dichlorophenyl)-5-oxovaleric acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Key steps include refluxing the reactants (typically 6–12 hours) and purification via recrystallization . To optimize yields, parameters such as solvent polarity (e.g., toluene vs. ethanol), catalyst loading (1–5 mol%), and temperature control (80–100°C) are critical. Industrial-scale adaptations may employ continuous flow reactors to enhance efficiency .

Q. How is the compound structurally characterized, and what analytical methods validate its purity?